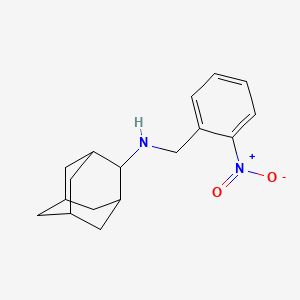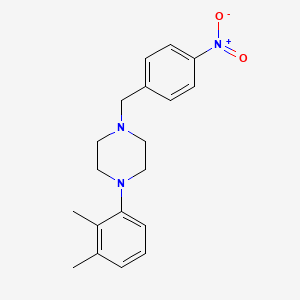
N-(3-acetylphenyl)-2-(2-pyridinylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-2-(2-pyridinylthio)acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as APPTA and has been found to have a wide range of applications in the field of biochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of APPTA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. APPTA has been found to inhibit the activity of histone deacetylases, which play a key role in gene expression and cell proliferation. APPTA has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
APPTA has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor activities. APPTA has been shown to reduce the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of various diseases. APPTA has also been found to induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using APPTA in lab experiments include its high potency, selectivity, and low toxicity. APPTA has been shown to have a high affinity for its target enzymes and signaling pathways, which allows for the selective inhibition of specific cellular processes. The limitations of using APPTA in lab experiments include its poor solubility in aqueous solutions and its instability under certain conditions. These limitations can be overcome by using appropriate solvents and storage conditions.
Orientations Futures
There are several future directions for the study of APPTA, including the development of new derivatives with improved pharmacological properties, the investigation of its potential use in combination therapy with other drugs, and the exploration of its mechanism of action at the molecular level. Additionally, the use of APPTA in preclinical and clinical studies for the treatment of various diseases should be further explored to determine its efficacy and safety profiles. Overall, APPTA has great potential for use in scientific research and drug discovery, and further studies are needed to fully understand its therapeutic potential.
Méthodes De Synthèse
The synthesis of APPTA involves the reaction of 3-acetylphenyl isothiocyanate with 2-aminopyridine in the presence of a base. The resulting product is then treated with acetic anhydride to obtain APPTA. This synthesis method has been optimized to produce high yields of APPTA with high purity.
Applications De Recherche Scientifique
APPTA has been used in various scientific research applications, including cancer research, neuropharmacology, and drug discovery. In cancer research, APPTA has been found to inhibit the growth of cancer cells by inducing apoptosis and blocking angiogenesis. In neuropharmacology, APPTA has been shown to have potential therapeutic effects in the treatment of Alzheimer's disease and Parkinson's disease. In drug discovery, APPTA has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-2-pyridin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-11(18)12-5-4-6-13(9-12)17-14(19)10-20-15-7-2-3-8-16-15/h2-9H,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIQQBWWXZAXIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5748155.png)
![1-(2,5-dimethylphenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5748161.png)
![N-[2-(trifluoromethyl)phenyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5748177.png)


![N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5748206.png)


![N-[4-(aminocarbonyl)phenyl]-2-methylbenzamide](/img/structure/B5748231.png)

![N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-thiophenecarboxamide](/img/structure/B5748245.png)